
3-(Bromomethyl)-3-ethyl-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-ethyl-2-methyloxolane is an organic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a methyl group attached to the oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-2-methyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the methylene group adjacent to the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-ethyl-2-methyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxolane ring or the bromomethyl group, leading to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 3-(Hydroxymethyl)-3-ethyl-2-methyloxolane, 3-(Cyanomethyl)-3-ethyl-2-methyloxolane, and various amine derivatives.
Oxidation: Products include this compound-2-ol, this compound-2-al, and this compound-2-oic acid.
Reduction: Products include 3-(Methyl)-3-ethyl-2-methyloxolane and this compound-2-ol.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-ethyl-2-methyloxolane has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-ethyl-2-methyloxolane depends on its specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-3-methyl-2-methyloxolane
- 3-(Bromomethyl)-3-ethyl-2-ethyloxolane
- 3-(Chloromethyl)-3-ethyl-2-methyloxolane
Uniqueness
3-(Bromomethyl)-3-ethyl-2-methyloxolane is unique due to the presence of both bromomethyl and ethyl groups on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-ethyl-2-methyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-3-8(6-9)4-5-10-7(8)2/h7H,3-6H2,1-2H3 |
Clé InChI |
SZWXDTQZSNBVGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCOC1C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


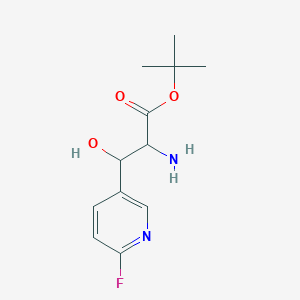
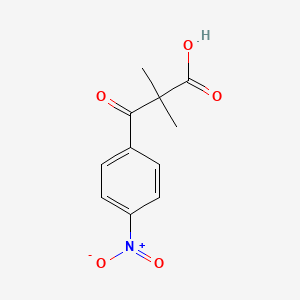

![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
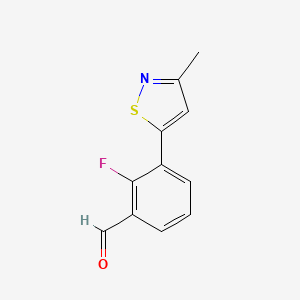
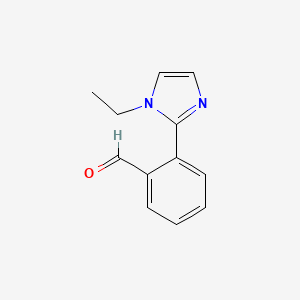
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
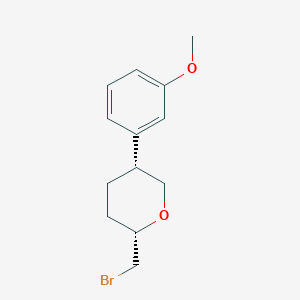
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

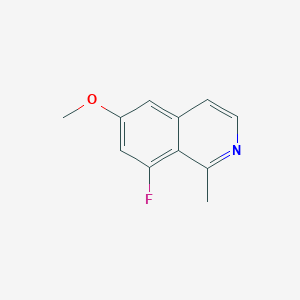
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
